An In-depth Technical Guide to (R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester
An In-depth Technical Guide to (R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester
CAS Number: 438631-77-7
Introduction
(R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperazine, a ubiquitous scaffold in numerous pharmaceuticals, this molecule serves as a versatile building block for the synthesis of complex, biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization at the second nitrogen, while the methyl ester at the chiral center provides a handle for further synthetic transformations. This guide provides a comprehensive overview of its synthesis, characterization, and applications, tailored for researchers, scientists, and professionals in the field of drug discovery. Piperazine and its derivatives are integral to the structure of many drugs, including antibacterial, antiallergic, and antipsychotic agents[1].
Physicochemical Properties
A thorough understanding of the physicochemical properties of (R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester is essential for its effective use in synthesis and for ensuring its quality and purity.
| Property | Value | Source |
| CAS Number | 438631-77-7 | [2][3][4] |
| Molecular Formula | C₁₁H₂₀N₂O₄ | [3][4] |
| Molecular Weight | 244.29 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 321.3±37.0 °C (Predicted) | |
| Density | 1.118±0.06 g/cm³ (Predicted) |
Synthesis and Purification
The synthesis of (R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester is a critical process for obtaining high-purity material for downstream applications. A common and effective method involves the esterification of the corresponding carboxylic acid.
Experimental Protocol: Esterification of (R)-4-N-Boc-piperazine-2-carboxylic acid
This protocol details the synthesis of the title compound from its carboxylic acid precursor using trimethylsilyldiazomethane. This method is favored for its mild reaction conditions and high efficiency.
Materials:
-
(2R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (5 g)
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Methanol (100 mL)
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Dichloromethane (115 mL)
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Trimethylsilyldiazomethane (2M solution in hexane, 14 mL)
-
Silica gel for column chromatography
-
Eluent: 5% methanol/7N ammonia in ethyl acetate
-
Hexane
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Ethyl acetate
Procedure:
-
In a 250 mL three-neck flask, suspend (2R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (5 g) in a mixture of methanol (100 mL) and dichloromethane (115 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure good dispersion.
-
Slowly add trimethylsilyldiazomethane (14 mL of a 2M solution in hexane) dropwise to the stirred suspension. The addition should be performed in a well-ventilated fume hood as diazomethane is toxic and potentially explosive.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure at approximately 35°C. The crude product is typically obtained as an oily substance.[5]
Purification
The crude product is purified by silica gel column chromatography to isolate the desired ester and remove any unreacted starting material or byproducts.
-
Prepare a silica gel column.
-
Initially, elute the column with a non-polar solvent system (e.g., hexane/ethyl acetate) to remove non-polar impurities.
-
Subsequently, elute the column with a 5% methanol/7N ammonia in ethyl acetate solution to collect the product.[5]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield (R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester as an oily substance. A typical yield for this process is around 48% (2.55 g).[5]
Caption: Synthesis and Purification Workflow.
Analytical Characterization
A comprehensive analytical characterization is paramount to confirm the identity and purity of the synthesized (R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester.
Spectroscopic Data
| Technique | Data |
| ¹H NMR | (DMSO-d6): δ 1.40 (s, 9H), 2.10 (bs, 1H), 2.52 (m, 1H), 2.72 (dd, 1H), 2.82 (d, 1H), 2.97 (m, 1H), 3.29 (d, 1H), 3.61 (d, 1H), 3.67 (s, 3H), 4.43 (m, 1H)[5] |
| Mass Spec. | MH⁺: 245[5] |
Applications in Drug Discovery
(R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. The Boc-protecting group allows for selective reactions at the unprotected nitrogen atom, such as N-alkylation or N-arylation, which are common strategies in drug development.[6]
Synthesis of a Pyridinyl-piperazine Derivative
One documented application is the synthesis of (R)-4-(5-trifluoromethyl-pyridin-2-yl)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester. This reaction demonstrates a typical palladium-catalyzed cross-coupling reaction.
Reaction Scheme:
(R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester is reacted with 2-bromo-5-trifluoromethyl-pyridine in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a suitable ligand in an anhydrous solvent like toluene. The reaction yields the coupled product, which can then be purified by flash chromatography.[5]
Caption: Application in a Palladium-Catalyzed Cross-Coupling Reaction.
Storage and Handling
Proper storage and handling of (R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester are crucial to maintain its integrity and ensure safety.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] For long-term storage, refrigeration is recommended.[9] It should be kept away from strong acids, bases, and oxidizing agents.[8]
-
Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Handle in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[7] In case of contact with skin or eyes, rinse thoroughly with water.[7]
Conclusion
(R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester is a key chiral building block with significant applications in the synthesis of complex pharmaceutical agents. Its synthesis via esterification of the corresponding carboxylic acid is a well-established procedure, and its purification can be achieved through standard chromatographic techniques. The ability to selectively deprotect and functionalize the piperazine ring makes it an invaluable tool for medicinal chemists. As the demand for novel therapeutics continues to grow, the importance of such versatile intermediates in the drug discovery and development pipeline is set to increase.
References
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Chemical-Suppliers.com. (n.d.). (R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester | CAS 438631-77-7. Retrieved from [Link]
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Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]
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DC Fine Chemicals. (n.d.). N-Boc-piperazine. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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CP Lab Safety. (n.d.). (R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester-hcl, 95%+ Purity, C11H21ClN2O4, 5 grams. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
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